1-Amino-1-deoxymannitol

Description

Historical Context and Evolution of Research Perspectives

The study of amino sugars, in general, has a rich history, with over 60 distinct amino sugars now known. wikipedia.org These compounds are fundamental components of various biological structures and processes. wikipedia.orgmdpi.com Research into specific amino sugar derivatives like 1-amino-1-deoxymannitol has been driven by their potential applications and their roles in biological systems.

Early research into compounds related to this compound, often termed glycamines, highlighted their utility as resolving agents in chemical syntheses and as solubilizing groups for pharmaceuticals. derpharmachemica.com For instance, derivatives of 1-amino-1-deoxyglucitol (meglumine) have been used as drug intermediates. derpharmachemica.com

The synthesis of this compound and its derivatives has been a subject of investigation for several decades. For example, a stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol was developed by deaminating 2-amino-2-deoxy-D-glucose followed by reductive amination. nih.gov More recent synthetic methods have focused on developing more efficient and environmentally friendly processes, such as using ruthenium-based complexes as catalysts, which avoids the need for high-pressure reactors. derpharmachemica.com

The evolution of research perspectives has seen a shift from foundational synthetic chemistry to more specialized biomedical and biological applications. evitachem.com This includes investigations into its role in metabolic studies related to conditions like diabetes and the aging process. evitachem.com

Significance as an Amino Sugar Derivative in Biochemical Systems

This compound is classified as an amino sugar, a class of molecules where a hydroxyl group of a sugar has been replaced by an amine group. wikipedia.orgevitachem.com This structural modification confers unique biochemical properties that are central to its significance. Amino sugars are integral to many biologically important molecules, including oligosaccharides, glycopeptides, and glycoproteins. mdpi.com

The presence of both hydroxyl and amino functional groups allows this compound and its derivatives to participate in a variety of biochemical interactions. For instance, derivatives of this compound have been explored for their potential to interact with and be transported by cellular machinery. A study on 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its arylamino derivatives revealed an enhanced affinity for the hexose (B10828440) transporter of Trypanosoma brucei compared to D-fructose. nih.gov This suggests a potential role for such derivatives in targeting specific transport systems.

Furthermore, the glycation of proteins, a non-enzymatic reaction between sugars and proteins, can involve the formation of structures related to this compound. An investigation into the glycation of human albumin identified N-(1-deoxymannitol-1-yl) adducts of aspartic acid, confirming the involvement of the N-terminus in this process. portlandpress.com This highlights the relevance of 1-deoxymannitol (B14141378) structures in understanding the broader implications of protein glycation in physiological and pathological states.

Conceptual Frameworks and Research Trajectories

A conceptual framework in research provides a structured representation of key variables and their relationships, guiding the study's direction and methodology. paperpal.comresearcher.life In the context of this compound research, conceptual frameworks are essential for organizing the investigation into its synthesis, biochemical properties, and potential applications.

Current research trajectories for this compound and related amino sugars are multifaceted. One major area of focus is in pharmaceutical development and medicinal chemistry . evitachem.comontosight.ai Researchers are exploring the potential of these compounds as enzyme inhibitors or for their role in treating metabolic disorders. evitachem.comontosight.ai The ability to synthesize various derivatives allows for the systematic exploration of structure-activity relationships.

Another significant research trajectory is in the field of bioconjugation and material science . The amino group of this compound provides a reactive handle for coupling the sugar moiety to other molecules, such as proteins or resins. google.com This has applications in creating affinity ligands, developing drug delivery systems, and generating antibodies against specific carbohydrate structures. ontosight.aigoogle.com

The development of novel synthetic methodologies continues to be a key research direction. mdpi.comderpharmachemica.com The goal is to create more efficient, stereoselective, and environmentally benign routes to this compound and other amino sugars. This underpins all other areas of research by ensuring a reliable supply of these important compounds.

The table below summarizes some of the key research findings related to this compound and its derivatives.

| Research Area | Key Finding | Reference |

| Synthesis | Development of a stereospecific synthesis for 1-amino-2,5-anhydro-1-deoxy-D-mannitol. | nih.gov |

| Synthesis | Use of a ruthenium-based complex for a more convenient and economical synthesis of 1-amino-1-deoxy-mannitol. | derpharmachemica.com |

| Biochemical Interaction | Arylamino derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol showed enhanced affinity for the hexose transporter of Trypanosoma brucei. | nih.gov |

| Biomedical Research | Investigated for its potential role in metabolic studies related to diabetes and aging. | evitachem.com |

| Protein Chemistry | Identification of N-(1-deoxymannitol-1-yl) adducts on human albumin as a result of glycation. | portlandpress.com |

Structure

3D Structure

Properties

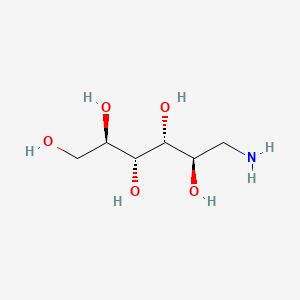

IUPAC Name |

(2R,3R,4R,5R)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KVTDHHQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57027-74-4, 93939-68-5 | |

| Record name | 1-Amino-1-deoxy-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57027-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1-deoxymannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93939-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1-deoxymannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-1-deoxymannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Structural Elucidation and Conformational Analysis of 1 Amino 1 Deoxymannitol

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-Amino-1-deoxymannitol, a comprehensive suite of NMR experiments is employed to define its molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum of this compound in D₂O reveals a series of multiplets in the upfield region, characteristic of the protons attached to the carbon backbone of the sugar alcohol. The signals for the protons on the carbon chain (H-2 through H-6) typically appear in a complex, overlapping region due to similar chemical environments. The protons on the C-1 carbon, being adjacent to the amino group, are expected to have a distinct chemical shift.

Similarly, the ¹³C NMR spectrum provides a single peak for each of the six unique carbon atoms in the this compound backbone. The chemical shifts are influenced by the electronegativity of the attached functional groups (hydroxyl and amino groups), providing a clear fingerprint of the carbon skeleton. The C-1 carbon, bonded to the nitrogen atom, will resonate at a significantly different frequency compared to the other carbons, which are attached to hydroxyl groups.

Table 1: Experimental ¹H NMR Spectral Data for this compound in D₂O

| Peak | Chemical Shift (ppm) |

|---|---|

| 1 | 2.92 |

| 2 | 3.20 |

| 3 | 3.73 |

| 4 | 3.82 |

| 5 | 3.89 |

| 6 | 3.93 |

Note: Assignments are tentative and based on general chemical shift principles for similar structures.

Table 2: Experimental ¹³C NMR Spectral Data for this compound in D₂O| Peak | Chemical Shift (ppm) |

|---|---|

| 1 | 44.0 |

| 2 | 65.9 |

| 3 | 71.2 |

| 4 | 72.0 |

| 5 | 72.8 |

| 6 | 74.9 |

Note: Assignments are tentative and based on general chemical shift principles for similar structures.

While 1D NMR establishes the connectivity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry and, ultimately, the absolute configuration of a chiral molecule like this compound.

A 2D NOESY experiment on this compound would reveal cross-peaks between protons that are less than 5 Å apart. By analyzing the pattern of these cross-peaks, the relative orientation of the hydroxyl groups and the amino group along the carbon chain can be deduced. For instance, strong NOE signals between protons on alternating carbons in the backbone can suggest a specific folded or extended conformation in solution. The presence or absence of NOEs between the proton on C-1 and protons further down the chain would provide valuable constraints for building a three-dimensional model of the molecule. This information, when combined with known biosynthetic pathways or through comparison with standards of known configuration, can help in assigning the absolute stereochemistry at each chiral center.

In solution, molecules containing amino and hydroxyl groups can potentially exist in equilibrium between different tautomeric forms. For this compound, while the primary structure is that of an amino-polyol, the possibility of proton transfer leading to other transient species could be investigated using solution-state NMR.

By varying experimental conditions such as solvent and temperature, changes in the NMR spectra can indicate the presence of a dynamic equilibrium. For example, the appearance of new, low-intensity peaks or the broadening of existing signals could suggest exchange between different tautomeric states. While significant tautomerism is less common for saturated amino alcohols compared to, for instance, keto-enol systems, NMR remains a powerful tool to detect and quantify such subtle dynamic processes in solution.

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid phases. For this compound, ssNMR can reveal details about the molecular conformation and intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide insights into the conformational rigidity or flexibility of the molecule in its crystalline lattice. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral fingerprints.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) or fast atom bombardment (FAB) are suitable soft ionization techniques that would allow for the determination of the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₆H₁₅NO₅).

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the isolated molecular ion, would yield a characteristic fragmentation pattern. Common fragmentation pathways for polyols include sequential losses of water molecules (H₂O). For an amino alcohol, the fragmentation would also likely involve cleavage adjacent to the amino group. The analysis of these fragment ions provides valuable information for confirming the structure of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 182.0974 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 164.0868 | Loss of one water molecule |

| [M+H - 2H₂O]⁺ | 146.0763 | Loss of two water molecules |

| [M+H - CH₂OH]⁺ | 151.0817 | Cleavage of the terminal hydroxymethyl group |

Note: These are predicted values and fragmentation patterns based on the structure of this compound.

Mass Spectrometry (MS)

Diffraction-Based Structural Confirmation

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For a chiral molecule like this compound, which has multiple stereocenters, single-crystal X-ray analysis is invaluable for establishing the relative and absolute stereochemistry. The determination of the absolute configuration is often achieved through the use of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure or if high-quality data is collected with a suitable X-ray wavelength.

X-ray powder diffraction (XRD) is a technique used to characterize the crystalline nature of a solid material and to identify its crystal phase. researchgate.net Unlike single-crystal X-ray diffraction, which requires a single, well-ordered crystal, XRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of the crystal lattice.

For this compound, XRD can be used to:

Confirm the crystallinity of a synthesized or isolated sample.

Identify the presence of different polymorphic forms. Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can have different physical properties.

Assess the purity of a crystalline sample by detecting the presence of crystalline impurities.

Monitor phase transitions as a function of temperature or other variables.

The XRD pattern of this compound would be compared to reference patterns of known polymorphs of mannitol (B672) and other related sugar alcohols to identify its specific crystalline form. researchgate.net

Small-Angle X-ray Scattering (SAXS) for 3D Structures

In a hypothetical SAXS experiment, a solution of this compound would be exposed to a collimated X-ray beam. The electrons in the molecules scatter the X-rays, and a 2D detector records the intensity of the scattered radiation as a function of the scattering angle. Since the molecules in solution are randomly oriented, the resulting scattering pattern is isotropic and can be radially averaged to produce a 1D scattering profile of intensity (I) versus the scattering vector (q). portlandpress.com

Illustrative SAXS Data for this compound

Below is an interactive table representing the type of data that would be obtained from a SAXS experiment on a solution of this compound. The values are hypothetical and serve to illustrate the parameters derived from the analysis.

| Parameter | Hypothetical Value | Structural Implication |

|---|---|---|

| Radius of Gyration (Rg) | 4.5 Å | Overall size of the molecule in solution. |

| Maximum Dimension (Dmax) | 12.0 Å | The longest distance between any two atoms in the molecule. |

| Porod Volume (Vp) | 180 Å3 | The hydrated volume of the molecule. |

| Molecular Weight (MW) | ~165 Da | Estimated from the forward scattering intensity I(0). |

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for Thin Films

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a surface-sensitive scattering technique used to investigate the nanostructure of thin films. washington.edu This method combines principles of SAXS and reflectometry to provide information about the shape, size, and arrangement of nanoscale features on a surface or within a thin layer. cornell.edu For a compound like this compound, GISAXS would be an ideal technique to study its self-assembly and ordering when deposited as a thin film on a solid substrate.

In a GISAXS experiment, an X-ray beam impinges on the sample surface at a very shallow angle, close to the critical angle of total external reflection. cornell.edu The scattered X-rays are then collected by a 2D detector. nih.gov The resulting scattering pattern contains information about the structure both parallel (in-plane) and perpendicular (out-of-plane) to the substrate surface. washington.edu

The analysis of a GISAXS pattern from a thin film of this compound could reveal how the molecules pack and orient themselves. For instance, it could determine if the molecules form ordered domains, such as crystalline or liquid-crystalline phases, and the characteristic length scales of these structures. iucr.org The technique is sensitive to features like the average distance between ordered structures and their orientation with respect to the substrate. researchgate.net

Hypothetical GISAXS Data for a this compound Thin Film

The following interactive table presents hypothetical data that could be extracted from a GISAXS analysis of a this compound thin film, illustrating the kind of structural information that can be obtained.

| Parameter | Hypothetical Value | Structural Interpretation |

|---|---|---|

| In-plane Correlation Length (ξ||) | 50 Å | Average distance between ordered molecular domains parallel to the surface. |

| Out-of-plane Correlation Length (ξ⊥) | 25 Å | Average size of ordered structures perpendicular to the surface. |

| Characteristic Spacing (d) | 8.5 Å | Repeating distance within the ordered domains. |

| Degree of Ordering | Moderate | Indicates the presence of short- to medium-range order in the thin film. |

Integration of Multi-Modal Structural Information

NMR spectroscopy, for example, can provide detailed information about bond connectivities, stereochemistry, and through-space proximities between atoms, which is crucial for defining the local conformation of the molecule. nih.gov X-ray crystallography, if a suitable crystal can be obtained, offers a precise atomic-level structure of the molecule in the solid state. iucr.org

Computational modeling plays a central role in integrating these diverse datasets. nih.govdiva-portal.org Molecular dynamics simulations can be used to generate a large ensemble of possible conformations of this compound. These theoretical models can then be scored and refined against the experimental data from SAXS, which provides information about the average shape in solution, and NMR, which gives details on local structure and dynamics. embl-hamburg.denih.gov The final result is a structural model or ensemble of models that is consistent with all the available experimental evidence. researchgate.net

Investigation of 1 Amino 1 Deoxymannitol Derivatives and Analogues

Design and Synthesis of Novel Aminosugar Derivatives

The design and synthesis of novel aminosugar derivatives from 1-amino-1-deoxymannitol are driven by the quest for compounds with unique biological activities. Various synthetic strategies have been developed to create a diverse range of these molecules.

One prominent method is the stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and its arylamino derivatives. This process involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose, which leads to the formation of 2,5-anhydro-D-mannose. Subsequent reductive amination of this intermediate yields the desired 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives. nih.gov This method is notable for its stereospecificity, ensuring the correct configuration of the final product.

Another key synthetic route to this compound involves the hydrogenation of N-benzyl-1-amino-1-deoxy-mannitol. This reaction is typically carried out using a palladium on carbon catalyst in a solvent system of methanol (B129727) and demineralized water under hydrogen pressure. evitachem.com High-performance liquid chromatography (HPLC) is often used to monitor the reaction's progress, and the final product is purified by recrystallization.

Chemoenzymatic strategies offer a powerful approach for the regioselective modification of mannitol (B672) derivatives, which can then be converted to aminosugars. For instance, the enzyme Candida antarctica lipase (B570770) B (Novozym-435) can be used for the regioselective acylation of primary hydroxyl groups on D-glucitol derivatives with high selectivity. evitachem.com This allows for the specific introduction of functional groups, such as "clickable" azide (B81097) handles, at defined positions for further modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. evitachem.com

| Synthetic Method | Starting Material | Key Reagents/Steps | Product | Reference |

| Stereospecific Synthesis | 2-amino-2-deoxy-D-glucose | Nitrous acid deamination, Reductive amination | 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives | nih.gov |

| Hydrogenation | N-benzyl-1-amino-1-deoxy-mannitol | Palladium on carbon, H₂ | This compound | evitachem.com |

| Chemoenzymatic Synthesis | D-glucitol derivatives | Candida antarctica lipase B, Acylation, Azide introduction | Regioselectively functionalized mannitol precursors | evitachem.com |

Functionalization Strategies and Structural Modifications

Functionalization and structural modification of this compound are crucial for exploring its structure-activity relationships and developing new applications. These modifications often target the amino group or the hydroxyl groups of the mannitol backbone.

N-alkylation is a common functionalization strategy for the primary amino group of this compound. This can be achieved through various methods, including reductive amination with aldehydes or ketones. youtube.com Another approach is the use of alkylating agents such as alkyl halides or sulfates, often requiring protection of the hydroxyl groups to ensure selectivity. monash.edu More environmentally benign methods, such as N-alkylation with dialkyl carbonates, have also been developed. nih.gov Gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols. d-nb.info

The hydroxyl groups of the mannitol backbone can also be targeted for structural modification. Regioselective acylation, as mentioned earlier, is a powerful tool for differentiating between the various hydroxyl groups. evitachem.com This allows for the site-specific introduction of a wide range of functional groups, which can alter the solubility, lipophilicity, and biological activity of the resulting derivatives.

Characterization of Diastereomers and Epimers

The stereochemistry of this compound and its derivatives is critical to their function. The characterization of diastereomers and epimers is therefore an essential aspect of their study. Diastereomers are stereoisomers that are not mirror images of each other, while epimers are diastereomers that differ in configuration at only one stereocenter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of these stereoisomers. nih.gov One-dimensional and two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons. nih.gov For equilibrating diastereomers, these techniques can detect the chemical exchange between the different forms. nih.gov The diastereomeric ratio of products from a reaction can be determined in situ by integrating the peaks in ³¹P- or ¹H-NMR spectra. nih.gov

Mass spectrometry is another important technique for the characterization of diastereomers and epimers. While mass spectrometry alone cannot typically distinguish between stereoisomers, it can be used in conjunction with chiral selectors to determine the enantiomeric composition of a sample. researchgate.net

The stereoselective synthesis of specific diastereomers and epimers is a key goal in this area of research. This often involves the use of chiral catalysts or starting materials to control the stereochemical outcome of a reaction. For example, enantioselective vinylogous Mukaiyama–Mannich reactions catalyzed by chiral phosphoric acids have been used to synthesize epimeric analogues of natural products with excellent diastereoselectivity. researchgate.net

Study of Glycamines and Related Amino Sugar Families

This compound belongs to the broader class of compounds known as glycamines, which are amino sugars derived from the reduction of the carbonyl group of a sugar to a primary alcohol. evitachem.com These compounds are structurally similar to naturally occurring monosaccharides and are of interest for their potential biological activities.

Glycamines are part of the larger family of amino sugars, which are characterized by the presence of an amino group in place of a hydroxyl group. This family includes important biological molecules such as glucosamine (B1671600) and galactosamine. The study of glycamines and related amino sugar families involves understanding their synthesis, structure, and biological function.

The synthesis of various glycamines often involves similar methodologies to those used for this compound, such as reductive amination of the corresponding aldose or ketose. The biological properties of these compounds can vary significantly depending on the stereochemistry and the nature of the parent sugar.

Biosynthetic Precursors and Intermediates (e.g., 2-amino-2-deoxy-mannitol)

The biosynthesis of this compound is not as well-characterized as that of more common sugars. However, insights can be gained by examining the biosynthesis of related compounds. 2-amino-2-deoxy-D-mannitol is an organic molecular entity that has been identified in Streptomyces lavendulae. nih.gov While its direct role as a biosynthetic precursor to this compound has not been definitively established, it represents a plausible intermediate.

The biosynthesis of many amino sugars starts from central metabolic intermediates. For example, the 2-deoxystreptamine (B1221613) core of many aminoglycoside antibiotics is derived from D-glucose-6-phosphate through a series of enzymatic steps. researchgate.net It is conceivable that a similar pathway could lead to the formation of aminated mannitol derivatives.

The biosynthesis of mannitol itself in higher plants involves the NADPH-dependent reduction of mannose-6-phosphate (B13060355) to mannitol-1-phosphate, followed by dephosphorylation. nih.gov In fungi, a common pathway involves the direct conversion of fructose (B13574) to mannitol by mannitol dehydrogenase. nih.gov The introduction of an amino group into these pathways, either before or after the formation of the mannitol backbone, could lead to the biosynthesis of this compound.

Fructosamine Derivatives and Amadori Products Research

Fructosamine derivatives and Amadori products are closely related to this compound. Fructosamines are formed through the non-enzymatic reaction of glucose with a primary amine, followed by an Amadori rearrangement to form a stable 1-amino-1-deoxy-ketose. nih.govnih.gov These compounds are of significant interest in the context of the Maillard reaction in food chemistry and as biomarkers for diabetes. nih.gov

The Amadori rearrangement is a key reaction in the formation of these derivatives. wikipedia.org It involves the acid- or base-catalyzed isomerization of an N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose. wikipedia.org This reaction is a cornerstone for the synthesis of 1-deoxymannitol (B14141378) analogues. evitachem.com

Research in this area has demonstrated the synthesis of a novel analogue of a glucosidase inhibitor, 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, through an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose. ubc.ca This highlights the utility of the Amadori rearrangement in accessing structurally complex aminosugar derivatives with potential therapeutic applications.

The study of D-manno-configured Amadori products as ligands for bacterial lectins has also been an active area of research. researchgate.net These studies explore the potential of these compounds to inhibit bacterial adhesion, which is a critical step in many infections.

| Amadori Product Type | Precursors | Key Reaction | Significance/Application | Reference |

| Fructoselysine | Glucose, Lysine | Amadori Rearrangement | Maillard reaction in food, Diabetes biomarker | wikipedia.org |

| 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol | 5-azido-5-deoxy-D-glucofuranose, Dibenzylamine | Amadori Rearrangement, Catalytic Hydrogenation | Glucosidase inhibitor analogue | ubc.ca |

| C-glycosyl-type D-mannoside analogues | Heptoses, Various amines | Amadori Rearrangement | Ligands for bacterial lectins | researchgate.net |

Elucidation of Biochemical Interactions and Proposed Mechanisms of Action Non Human Biological Systems

Role in Carbohydrate Metabolism Research

1-Amino-1-deoxymannitol and related aminosugars serve as important tools in the study of carbohydrate metabolism. nih.gov Because carbohydrates and amino acids are central to energy metabolism and the synthesis of numerous cellular building blocks, compounds that can selectively interfere with these pathways are invaluable for research. nih.govbiorxiv.org By mimicking natural monosaccharides, this compound can be used to investigate the function and specificity of enzymes and transporters involved in these critical metabolic routes. nih.gov The study of how metabolic pathways respond to the introduction of such sugar analogs helps researchers to map out metabolic fluxes and understand the regulation of carbohydrate processing in various organisms. biorxiv.org

Enzymatic Inhibition Studies

The primary biochemical role of this compound and its analogs in research is as inhibitors of enzymes, particularly those involved in carbohydrate processing.

Aminosugars, a class to which this compound belongs, are well-established as potent inhibitors of glycosidases. researchgate.netnih.gov These enzymes are responsible for catalyzing the hydrolysis of glycosidic bonds that link carbohydrates to other molecules. researchgate.net The inhibitory action of these sugar mimics is attributed to their structural similarity to the natural substrate, often combined with a charged amino group that can mimic the transition state of the enzymatic reaction. Derivatives of similar iminosugars have demonstrated significant inhibitory activity against a range of glycosidases, highlighting the therapeutic and research potential of this class of compounds. researchgate.net

The binding of an inhibitor like this compound to an enzyme's active site prevents the catalysis of the normal substrate. The interaction is governed by the principles of enzyme-substrate binding, which can follow several models. libretexts.org Two fundamental models describe the initial interaction: the "lock-and-key" model, where the substrate (or inhibitor) fits perfectly into a rigid active site, and the "induced-fit" model, where the binding of the substrate induces a conformational change in the enzyme for a more precise fit. youtube.com

For competitive inhibitors that bind to the active site, the mechanism often involves the formation of an enzyme-inhibitor complex that is thermodynamically stable, preventing the formation of the enzyme-substrate complex. libretexts.org The binding of iminosugar inhibitors to glycosidases is often driven by a large, favorable enthalpy change. nih.gov Crystallographic studies of related inhibitors reveal that their binding within the active site is stabilized by a network of hydrogen bonds and other interactions, effectively blocking the enzyme's catalytic machinery. nih.gov

Table 1: General Models of Enzyme-Substrate Interaction

| Model | Description |

|---|---|

| Lock-and-Key | The active site of the enzyme has a specific, rigid shape that is precisely complementary to the shape of the substrate. |

| Induced-Fit | The binding of a substrate to the active site induces a conformational change in the enzyme, resulting in a tighter, more specific fit. youtube.com |

Enzyme specificity is a critical feature, ensuring that biochemical reactions are precisely controlled. The ability of this compound to selectively inhibit certain enzymes is dictated by its unique three-dimensional structure and the arrangement of its functional groups. libretexts.org Its manno-configuration (the specific stereochemistry of its hydroxyl groups) makes it a mimic of mannose, predisposing it to interact with mannose-processing enzymes or mannose-recognizing proteins. nih.gov

The presence of the C-1 amino group instead of a hydroxyl group is a key feature. This basic group can become protonated, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate or glutamate) in the enzyme's active site, mimicking the proposed oxocarbenium-ion-like transition state of glycosidic bond cleavage. nih.govlibretexts.org This combination of specific spatial conformation and the nature of the active groups results in targeted inhibition.

Table 2: Types of Enzyme Specificity

| Specificity Type | Description |

|---|---|

| Absolute Specificity | The enzyme catalyzes only one specific reaction with one specific substrate. |

| Group Specificity | The enzyme acts on molecules with specific functional groups, such as amino or phosphate (B84403) groups. |

| Linkage Specificity | The enzyme acts on a particular type of chemical bond, regardless of the rest of the molecular structure. |

| Stereochemical Specificity | The enzyme acts on a particular steric or optical isomer of a substrate. |

Precursor Function in Complex Molecule Biosynthesis

While aminosugars are fundamental components of many complex biological macromolecules, such as glycoproteins and glycosaminoglycans, the use of this compound itself as a direct precursor or starting material in the biosynthesis or chemical synthesis of more complex molecules is not a widely reported area of its research application. Its primary utility in scientific literature is as a biochemical tool for inhibition studies rather than as a synthetic building block. The synthesis of related aminosugars often starts from more common chiral precursors, like other monosaccharides. nih.govnih.gov

Investigation of Aminosugar Recognition by Biological Receptors

The study of how proteins recognize and bind specific carbohydrates is fundamental to cell biology. Aminosugars are key molecules in these investigations. Lectins, a class of proteins that bind specifically to carbohydrates, are crucial for processes like cell-cell recognition and adhesion. nih.govresearchgate.net The specificity of lectins is determined by their carbohydrate-recognition domains, which form precise non-covalent interactions with sugar molecules. nih.gov

Research on a closely related compound, 1-amino-2,5-anhydro-1-deoxy-D-mannitol, has shown that it exhibits an enhanced affinity for the hexose (B10828440) transporter in the parasite Trypanosoma brucei when compared to D-fructose. nih.gov This demonstrates that a biological receptor—in this case, a transporter protein—can specifically recognize and bind this aminosugar, highlighting its potential for probing the function of such transporters. This type of research is critical for understanding nutrient uptake in pathogens and for designing targeted therapeutic agents.

Enzyme Cascade Reactions in Aminosugar Biosynthesis

The biosynthesis of aminosugars in non-human biological systems is a critical pathway for the formation of various structural polymers, antibiotics, and other specialized metabolites. These pathways often involve a series of coordinated enzymatic reactions, known as enzyme cascades, to efficiently convert central metabolites into complex aminosugars. While specific enzyme cascade reactions leading directly to the synthesis of this compound have not been extensively characterized in non-human biological systems, the general principles of aminosugar biosynthesis provide a framework for its potential formation.

Aminosugar biosynthesis typically initiates from a common sugar phosphate, often fructose-6-phosphate. A key committing step is the transfer of an amino group from an amino acid donor, such as glutamine, to the sugar. This transamidation is catalyzed by a class of enzymes known as aminotransferases. The resulting glucosamine-6-phosphate can then be further modified by a cascade of enzymes including mutases, acetyltransferases, and epimerases to generate a diverse array of aminosugars.

While a direct biosynthetic pathway for this compound is not well-documented, its formation could be hypothesized to occur via the reduction of an Amadori compound precursor, which itself is formed from the reaction of D-mannose and an amino acid. The enzymatic reduction of the keto group of the Amadori compound to a hydroxyl group would yield the corresponding amino-alditol. Enzymes such as aldo-keto reductases could potentially catalyze this step.

In the broader context of enzymatic synthesis, multi-enzyme cascade reactions are being explored for the production of various amino compounds. For instance, the synthesis of L-alanine and L-serine has been achieved in a one-pot reaction using a cascade of four thermostable enzymes. mdpi.com Similarly, chemoenzymatic strategies are employed for the synthesis of chiral compounds, where the high selectivity of enzymes is combined with chemical synthesis steps. evitachem.com

The following table summarizes key enzyme classes involved in aminosugar biosynthesis and their potential relevance to the formation of this compound.

| Enzyme Class | Function in Aminosugar Biosynthesis | Potential Role in this compound Formation |

| Aminotransferases | Transfer of an amino group from a donor (e.g., glutamine) to a sugar phosphate. | Catalyzing the initial amination of a mannose derivative. |

| Isomerases/Epimerases | Interconversion of different sugar isomers and epimers. | Modification of the sugar backbone prior to or after amination. |

| Reductases | Reduction of carbonyl groups to hydroxyl groups. | Reduction of the keto group of an Amadori compound precursor to form the mannitol (B672) backbone. |

It is important to note that the presence of this compound in biological systems is more commonly associated with non-enzymatic reactions, as discussed in the following section.

Analysis of Maillard Reaction Intermediates in Biochemical Contexts

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino compounds and reducing sugars. This reaction is prevalent in thermally processed foods and also occurs under physiological conditions. This compound is closely related to the intermediates of the Maillard reaction, specifically as a reduced form of an Amadori compound.

The initial step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with a primary amino group of an amino acid, peptide, or protein. This forms a Schiff base, which then cyclizes to an N-substituted glycosylamine. Subsequent acid-catalyzed rearrangement of the glycosylamine leads to the formation of a 1-amino-1-deoxy-2-ketose, known as an Amadori compound. researchgate.net In the case of D-mannose reacting with an amino compound, the corresponding Amadori compound would be an N-substituted-1-amino-1-deoxy-D-fructose. The reduction of this Amadori compound yields N-substituted-1-amino-1-deoxymannitol.

The analysis of Maillard reaction intermediates in complex biological matrices is challenging due to the vast number of products formed. nih.gov Various analytical techniques are employed to detect and quantify these compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of Maillard reaction products. mdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the analytes to increase their volatility.

The following table outlines the analytical approaches used in the study of Maillard reaction intermediates:

| Analytical Technique | Principle | Application in Analysis of this compound and Related Compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Used for the purification and quantification of Amadori compounds and their reduced derivatives from complex mixtures. evitachem.com |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions to identify and quantify molecules. | Provides structural information and enables the identification of this compound and other Maillard reaction products. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Used for the structural elucidation of purified Maillard reaction intermediates. researchgate.net |

Research has shown that the conditions of the Maillard reaction, such as temperature, pH, and the nature of the reactants, significantly influence the profile of the resulting products. kosfaj.org For instance, a novel method involving a stepwise increase in temperature has been proposed for the preparation of Maillard reaction intermediates derived from fructose (B13574) and phenylalanine. researchgate.net The analysis of such reaction mixtures revealed the formation of a 1-amino-1-deoxyfructose derivative, which upon reduction would yield the corresponding amino-alditol. researchgate.net

Theoretical and Computational Studies of 1 Amino 1 Deoxymannitol

Quantum Chemical Calculations for Electronic Structure

There are no publicly available research findings on the quantum chemical calculations performed specifically to determine the electronic structure of 1-Amino-1-deoxymannitol. Such studies, which would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. Information regarding its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution is currently not present in the scientific literature.

Molecular Modeling and Simulation of Interactions

Detailed molecular modeling and simulation studies, such as molecular dynamics (MD) or Monte Carlo simulations, focusing on the interactions of this compound with biological macromolecules or other molecules, have not been reported. While one study noted its affinity for the hexose (B10828440) transporter of Trypanosoma brucei, the specific intermolecular interactions, binding free energies, and dynamic behavior at the binding site have not been elucidated through computational simulations.

Prediction of Biological Activity through Computational Approaches

While the antimicrobial activity of this compound has been experimentally observed, there is no evidence of this activity being predicted or analyzed through computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking studies against specific microbial targets. Such computational predictions could help in understanding the mechanism of its antimicrobial action and in designing more potent analogues.

Conformational Analysis using Computational Methods

A formal conformational analysis of this compound using computational methods has not been published. This type of study is essential for determining the molecule's preferred three-dimensional structures, which are critical for its biological activity. Understanding the conformational landscape, including the identification of low-energy conformers and the barriers to their interconversion, would provide valuable insights into its interaction with biological receptors.

Advanced Analytical Techniques in 1 Amino 1 Deoxymannitol Research

Chromatographic Separations

Chromatography is the cornerstone of analytical procedures for 1-Amino-1-deoxymannitol, enabling its separation from impurities, reactants, and other sample matrix components. The choice between liquid and gas chromatography is dictated by the specific analytical goal and the sample's nature.

High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile, polar compounds like this compound. bridgewater.edu It is particularly valuable for assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics. bridgewater.edu Due to the compound's high polarity, conventional reversed-phase HPLC can be challenging. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable approach. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates better retention and separation of highly polar analytes. nih.gov

HPLC methods can be employed to track the progress of a synthesis, for instance, the reductive amination of 2,5-anhydro-D-mannose to form this compound. nih.gov By analyzing aliquots from the reaction vessel over time, researchers can quantify the consumption of reactants and the formation of the product, allowing for precise determination of reaction completion and yield.

Table 1: Illustrative HPLC Monitoring of a this compound Synthesis Reaction This table represents hypothetical data to illustrate the application of HPLC in monitoring a chemical reaction. Actual results would vary based on specific reaction conditions.

| Time Point (Hours) | 2,5-anhydro-D-mannose (Reactant) Peak Area (%) | This compound (Product) Peak Area (%) | Purity (%) |

| 0 | 99.1 | 0.5 | 0.5 |

| 2 | 65.7 | 33.8 | 33.8 |

| 4 | 32.4 | 67.1 | 67.1 |

| 6 | 5.2 | 94.3 | 94.3 |

| 8 | < 1.0 | 98.5 | 98.5 |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to thermally stable and volatile compounds. thermofisher.com Due to its multiple polar functional groups (hydroxyl and amino), this compound is non-volatile and would decompose at the high temperatures used in a GC injector port. thermofisher.comsigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the polar -OH and -NH2 groups into nonpolar, volatile moieties. sigmaaldrich.com

Silylation is a common derivatization strategy, employing reagents that replace the active hydrogens on the functional groups. thermofisher.comsigmaaldrich.com This process reduces the compound's polarity and increases its volatility, making it amenable to GC separation and analysis, often coupled with mass spectrometry. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Compounds like this compound This table lists common derivatizing agents and the type of volatile derivative they would form with the active hydrogens in this compound.

| Derivatizing Reagent | Abbreviation | Resulting Derivative | Key Advantage |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/amine | Forms volatile by-products |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether/amine | Highly effective for converting active hydrogens. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) ether/amine | TBDMS derivatives are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comnih.gov |

| Methyl Chloroformate | - | N-alkoxycarbonyl alkyl ester | Enables enantioselective separation on chiral columns. spacefrontiers.org |

Integration of Analytical Platforms (e.g., LC/MS)

The coupling of liquid chromatography with mass spectrometry (LC/MS) is a powerful tool in modern analytical chemistry, providing both separation and structural identification capabilities. nih.gov This integrated platform is exceptionally well-suited for the analysis of this compound in complex matrices. LC separates the target analyte from other components, after which the mass spectrometer provides highly sensitive and selective detection based on the compound's mass-to-charge ratio (m/z). nih.govmdpi.com

Electrospray ionization (ESI) is the most common ionization technique for this application, as it is a soft ionization method that keeps the polar, thermally labile molecule intact, typically forming a protonated molecular ion [M+H]+. mdpi.com For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is often used. mdpi.comchromatographyonline.com In this setup, the parent ion of this compound is selected and fragmented, and specific fragment ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. mdpi.com

Table 3: Predicted Mass Spectrometric Data for this compound Analysis via LC/MS This table presents theoretical m/z values for use in developing an LC-MS/MS method. The molecular weight of this compound (C6H15NO5) is 181.18 g/mol .

| Ion Type | Description | Predicted m/z | Monitored Transition (MRM) | Potential Use |

| Parent Ion [M+H]+ | Protonated molecule | 182.1 | 182.1 → fragment ions | Quantitation and Confirmation |

| Fragment Ion 1 | Loss of H2O | 164.1 | 182.1 → 164.1 | Confirmation |

| Fragment Ion 2 | Loss of CH2O | 152.1 | 182.1 → 152.1 | Confirmation |

| Fragment Ion 3 | Cleavage of C-C backbone | Various | 182.1 → various | Structural Elucidation |

Method Development for Research-Specific Applications

Developing an analytical method for a specific research application, such as quantifying this compound in a biological fluid or a plant extract, is a systematic process. researchgate.net The choice of technique (e.g., HPLC-UV, LC/MS, GC-MS) depends on the required sensitivity, selectivity, and the nature of the sample matrix. nih.gov

The development process involves several key stages:

Selection of Technique and Column: Choosing between HILIC, reversed-phase (with derivatization), or other chromatographic modes.

Optimization of Separation Conditions: Fine-tuning the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.

Optimization of Detection Parameters: For MS detection, this includes optimizing ionization source parameters and selecting appropriate MRM transitions. mdpi.com

Method Validation: The finalized method must be validated according to established guidelines to ensure its reliability. mdpi.com Validation assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net

Table 4: Key Validation Parameters for an Analytical Method This table summarizes typical parameters and their descriptions for validating a quantitative method for this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99 mdpi.com |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. | Recovery within 85-115% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15% chromatographyonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |

Emerging Research Directions and Future Perspectives

Development of Novel Aminosugar-Based Research Probes

The unique structural characteristics of aminosugars like 1-Amino-1-deoxymannitol make them ideal scaffolds for the development of chemical probes to investigate biological processes. mskcc.orgmatthewslab.org These tools are designed to interact with specific biological targets, such as enzymes or cellular receptors, allowing researchers to study their function in native environments. mskcc.org

Recent efforts have focused on creating probes by attaching reporter molecules, such as fluorescent tags, to an aminosugar core. For instance, iminosugar-based probes have been synthesized to specifically label and study lysosomal glucocerebrosidase, an enzyme implicated in Gaucher's disease. nih.gov While not directly involving this compound, these studies provide a blueprint for its potential application. By modifying this compound with photochemically active groups or fluorescent dyes like BODIPY, researchers could create highly specific probes to visualize and manipulate carbohydrate-processing enzymes and transporters. nih.govbiorxiv.org The development of such tools is crucial for advancing the biochemical annotation of protein function, as they can selectively label active enzymes. matthewslab.org

Advancements in Stereoselective Synthesis Methodologies

The biological activity of aminosugars is highly dependent on their stereochemistry. Consequently, a major focus of research has been the development of advanced stereoselective synthesis methods to produce specific isomers of compounds like this compound. nih.govresearchgate.net Introducing a basic nitrogen atom into a sugar molecule presents significant challenges for traditional synthesis pathways, often requiring complex protection and deprotection steps. nih.govnih.gov

Recent advancements have focused on overcoming these hurdles. One effective strategy for synthesizing derivatives of this compound involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose, which leads to the formation of 2,5-anhydro-D-mannose. nih.govevitachem.com Subsequent reductive amination yields the desired this compound derivatives with a high degree of stereoselectivity. nih.govevitachem.com Other modern approaches utilize epoxide ring-opening reactions and the strategic use of C(2)-azido groups as latent amine precursors, which allows for the stereoselective formation of 1,2-cis-aminoglycosides. nih.govevitachem.comwikipedia.org The azido (B1232118) group is advantageous because it does not interfere with many reaction conditions and can be reliably reduced to the desired amine. wikipedia.org

| Method | Key Reagents/Steps | Key Advantage | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Deamination / Reductive Amination | Nitrous acid, followed by reductive amination (e.g., NaBH₃CN) | Direct route from common aminosugars like 2-amino-2-deoxy-D-glucose. | High for manno-configuration (>95%). | nih.govevitachem.com |

| Epoxide Ring-Opening | Mannitol-derived epoxides, amine nucleophiles | Provides complementary stereochemical control via Sₙ2 inversion. | High regioselectivity (>20:1). | evitachem.comwikipedia.org |

| Glycal Azidation | Glycals, azides | Azide (B81097) group is a non-participating latent amine, useful for 1,2-cis linkages. | Stereoselectivity depends on glycal structure. | wikipedia.org |

| Nickel-Catalyzed Glycosylation | Nickel catalyst, thioglycoside donors | Overcomes issues with Lewis acid promoters that coordinate to the amine. | High α-selectivity for 1,2-cis-aminoglycosides. | mdpi.com |

Exploration of Enzyme Engineering for Novel Biocatalytic Pathways

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for producing aminosugars. acs.org Researchers are increasingly exploring the use of engineered enzymes to create novel biocatalytic pathways for the synthesis of complex carbohydrates. acs.orgresearchgate.net These enzymatic routes operate in water at ambient temperatures and provide exceptional control over stereoselectivity, often eliminating the need for cumbersome protecting-group chemistry. acs.org

While specific pathways for this compound are still emerging, research on related compounds demonstrates the potential. For example, chemoenzymatic cascades using aldolases and transaminases have been developed for the synthesis of various iminosugars. acs.orgacs.org Furthermore, the enzymatic synthesis of mannitol (B672) from fructose (B13574) has been optimized through the use of recombinant mannitol dehydrogenase. nih.govresearchgate.net The engineering of enzymes like aminotransferases or amidotransferases, which transfer amino groups from donors like L-glutamate to sugar substrates, is a promising avenue for developing a direct biocatalytic route to this compound. researchgate.net Such advancements could lead to more efficient and sustainable production methods.

Deeper Understanding of Carbohydrate-Enzyme Recognition

This compound and its analogues are valuable tools for dissecting the molecular interactions between carbohydrates and proteins, such as enzymes, lectins, and transport proteins. nih.gov The precise spatial arrangement of hydroxyl and amino groups on the sugar backbone dictates the specificity and affinity of these binding events, which are fundamental to countless biological processes, including cell-cell recognition, immune responses, and pathogenesis. nih.govpageplace.de

Studies have shown that synthetic derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol exhibit a strong affinity for the hexose (B10828440) transporter in Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.gov This finding highlights how modifications to the aminosugar structure can modulate its interaction with specific protein targets. By systematically synthesizing and testing a library of this compound derivatives, researchers can map the key structural features required for recognition by a particular enzyme or receptor. This knowledge is crucial for understanding disease mechanisms and for designing targeted therapeutic agents.

Computational Design of Aminosugar Analogues with Targeted Research Properties

The integration of computational chemistry and molecular modeling is revolutionizing the design of novel bioactive molecules. nih.gov In silico design techniques, including molecular docking and molecular dynamics simulations, are being employed to predict how aminosugar analogues will interact with specific protein targets before they are synthesized. mdpi.commdpi.com This computational-first approach accelerates the discovery process and reduces the reliance on costly and time-consuming laboratory screening. mdpi.com

For example, researchers use reverse docking to screen a library of potential protein targets to identify the most likely binding partners for a new compound. mdpi.com This can help elucidate the mechanism of action for aminosugar-based molecules. mdpi.com By modeling the active site of a target enzyme, scientists can computationally design analogues of this compound with optimized binding affinities and specific inhibitory properties. mdpi.comresearchgate.net These methods allow for the rational design of aminosugars with tailored characteristics, such as enhanced cell permeability or improved target specificity, opening new avenues for the development of next-generation research tools and therapeutic leads. nih.govmdpi.com

Q & A

Basic: What experimental approaches are recommended for synthesizing 1-Amino-1-deoxymannitol with high stereochemical purity?

Methodological Answer:

Synthesis typically involves reductive amination of 6-deoxy-L-mannose or hydrogenation of its corresponding imine precursor. To ensure stereochemical fidelity, use chiral catalysts (e.g., Rhodium(I) complexes with phosphine ligands) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify via recrystallization in ethanol/water mixtures to isolate enantiomerically pure product. Structural validation should include X-ray crystallography (as demonstrated for 1-Deoxy-L-mannitol in single-crystal studies) and comparative NMR analysis with reference spectra .

Basic: How can researchers characterize the hydrogen-bonding network of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding patterns. For this compound, grow crystals in a polar solvent (e.g., methanol) at controlled humidity. Use low-temperature (150 K) data collection to minimize thermal motion artifacts, as applied in the structural determination of 1-Deoxy-L-mannitol . Complement SCXRD with IR spectroscopy to identify O–H and N–H stretching frequencies (3200–3500 cm⁻¹) and solid-state NMR to map proton environments.

Advanced: How can contradictory data on the conformational flexibility of this compound in solution versus solid state be resolved?

Methodological Answer:

Discrepancies often arise from dynamic equilibria in solution versus static solid-state structures. Address this by:

- Variable-temperature NMR : Track chemical shift changes to identify rotamer populations.

- Molecular dynamics simulations : Model solvent effects (e.g., water vs. DMSO) on conformational stability.

- Comparative SCXRD studies : Analyze multiple crystal forms (polymorphs) to assess packing-induced rigidity. For example, the fixed C3–O4–H2 angle (111.0°) in 1-Deoxy-L-mannitol’s crystal lattice contrasts with solution-phase flexibility.

Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate samples at 40–60°C and pH 1–13, then quantify degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., mass loss >5% at 150°C).

- Circular dichroism (CD) : Monitor chiral integrity under stress conditions. Reference protocols from carbohydrate stability studies, such as those for D-mannitol .

Advanced: How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target selection : Prioritize enzymes with mannitol-binding sites (e.g., bacterial mannitol dehydrogenases).

- Kinetic assays : Use spectrophotometric methods to measure IC₅₀ values. For example, monitor NADH oxidation at 340 nm.

- Molecular docking : Compare binding modes with 1-Deoxy-L-mannitol’s hydrogen-bonding motifs . Validate results with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Basic: What analytical techniques are critical for verifying the purity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₆H₁₅NO₅, M.W. 181.19).

- Elemental analysis : Ensure <0.3% deviation from theoretical C/N ratios.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol eluents to separate enantiomeric impurities. Cross-reference with certified reference materials (CRMs) from analytical standards catalogs .

Advanced: How should researchers design experiments to explore the compound’s role in glycoconjugate synthesis?

Methodological Answer:

- Glycosylation reactions : Use this compound as a glycosyl acceptor with UDP-activated donors. Monitor reaction efficiency via ¹H-¹³C HSQC NMR.

- Protecting group strategies : Introduce temporary groups (e.g., acetyl or benzyl) at the amino and hydroxyl positions to direct regioselectivity.

- Structural validation : Apply X-ray crystallography to confirm glycosidic bond geometry, leveraging methodologies from 6-deoxy-L-mannose derivatives .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood if synthesizing volatile intermediates (e.g., imines).

- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal. Consult institutional guidelines aligned with D-mannitol safety protocols .

Advanced: How can computational methods enhance the interpretation of experimental data for this compound?

Methodological Answer:

- Density functional theory (DFT) : Calculate optimized geometries and compare with SCXRD bond lengths (e.g., C5–O6: 1.4269 Å ).

- Solvent modeling : Use COSMO-RS to predict solubility in binary solvent systems.

- Docking simulations : Map potential biological targets using AutoDock Vina and cross-validate with experimental IC₅₀ data.

Advanced: What methodologies address challenges in scaling up synthesis without compromising enantiomeric excess?

Methodological Answer:

- Continuous flow chemistry : Optimize residence time and catalyst loading to maintain >99% ee.

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Crystallization engineering : Use seed crystals from small-scale SCXRD-validated batches to control polymorphism during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.